molecular formula C17H19N3O4S B2833930 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 552309-72-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2833930
CAS No.: 552309-72-5
M. Wt: 361.42
InChI Key: HAFRMPMZQSIHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Oprea1_688307, also known as Palazestrant , is the estrogen receptor (ER). The ER is a nuclear receptor that is activated by the hormone estrogen . In its active state, the ER can regulate the expression of genes involved in cellular proliferation and differentiation, making it a critical player in the growth and development of certain types of breast cancer .

Mode of Action

Oprea1_688307 is a complete ER antagonist (CERAN) and selective ER degrader (SERD) . It binds to the ligand-binding domain of ER, blocking ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER . This interaction inhibits the ER’s ability to stimulate the growth of cancer cells, thereby slowing the progression of ER-positive breast cancer .

Biochemical Pathways

By inhibiting ER activity, Oprea1_688307 disrupts the normal function of this pathway, leading to decreased cellular proliferation in ER-positive breast cancer cells .

Pharmacokinetics

A study on a similar compound, opicapone, suggests that the systemic exposure to these types of compounds tends to increase in an approximately dose-proportional manner

Result of Action

The result of Oprea1_688307’s action is a reduction in the growth of ER-positive breast cancer cells . By blocking ER activity, Oprea1_688307 inhibits the cellular proliferation stimulated by this receptor. This leads to a decrease in tumor size and potentially slows the progression of the disease .

Action Environment

The action environment of Oprea1_688307 is likely to be influenced by various factors, including the presence of estrogen, the expression level of ER, and the presence of ESR1 mutations.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-3-12-10(2)19-17(20-16(12)22)25-8-15(21)18-7-11-4-5-13-14(6-11)24-9-23-13/h4-6H,3,7-9H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFRMPMZQSIHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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